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Compound of Interest

Compound Name: Quinolin-6-yl methanesulfonate

Cat. No.: B11882365

Get Quote

Structural Analysis & Spin System
Quinolin-6-yl mesylate consists of a quinoline bicyclic aromatic system substituted at the 6-

position with a methanesulfonate (mesylate) group.

Formula:

Molecular Weight: 223.25 g/mol

Key Functional Group: Mesylate (-OSO_2CH_3) – A diagnostic spectroscopic handle.

Spin System Breakdown:

Proton A (Mesylate Methyl): An isolated methyl group attached to a sulfonyl moiety. It

appears as a sharp singlet integrating to 3H.

Proton B (H2): The most deshielded proton on the pyridine ring (adjacent to Nitrogen).

Protons C, D (H4, H8): Typically downfield due to the electron-deficient nature of the

quinoline ring.
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Protons E, F (H5, H7): These protons are highly sensitive to the substitution at C6.

Converting the electron-donating phenol (-OH) to the electron-withdrawing mesylate (-OMs)

causes a distinct downfield shift (deshielding) of these specific signals.

Comparative NMR Data: Product vs. Precursor
The most reliable method to confirm synthesis is tracking the disappearance of the phenolic -

OH and the appearance of the mesylate methyl singlet.

Table 1:

H NMR Chemical Shift Comparison

Proton Assignment
Quinolin-6-yl

Mesylate (Product)
6-Hydroxyquinoline

(Precursor)

Shift Trend (

)

Solvent CDCl DMSO-d Solvent Dependent

-OSO

CH

(Methyl)

3.22 ppm (s, 3H) Absent Diagnostic Peak

-OH (Phenol) Absent 10.05 ppm (br s) Disappears

H2 (Pyridine) 8.94 ppm (dd) 8.67 ppm (dd) Downfield (+0.27)

H4 / H8 (Overlapping) 8.61 ppm (d, 2H) 8.14 / 7.89 ppm
Significant

Deshielding

H5 (Ortho to subst.) 7.76 ppm (d) 7.17 - 7.41 ppm
Downfield (Inductive

Effect)

H7 (Ortho to subst.) 7.61 ppm (dd) 7.34 ppm
Downfield (Inductive

Effect)

H3 (Pyridine) 7.45 ppm (dd) 7.41 ppm Minimal Change
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Note on Solvents: 6-Hydroxyquinoline is often analyzed in DMSO-d

due to poor solubility in chloroform. The mesylate product is highly soluble in CDCl

, allowing for sharper resolution of coupling constants.

Table 2:

C NMR Characteristic Peaks (CDCl

)

Carbon Type
Chemical Shift (

)
Notes

Mesylate Methyl (-CH

)
37.6 ppm Key confirmation peak.

C2 (Ar-CH) 151.0 ppm
Most deshielded aromatic

carbon.

C-O (Ipso C6) 146.7 ppm Shifted due to O-sulfonylation.

Aromatic CH
136.0, 131.9, 128.4, 124.2,

122.0, 119.4
Typical quinoline backbone.

Detailed Signal Assignment & Logic
The Diagnostic Singlet (3.22 ppm)
The methyl protons of the mesylate group are chemically equivalent and isolated from the

aromatic spin system.

Observation: A sharp singlet at 3.22 ppm (in CDCl
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).

Validation: Integration must be exactly 3.0 relative to the aromatic proton H2 (1.0).

Common Impurity Check:

Mesyl Chloride:

3.6 ppm.

Methanesulfonic Acid (MsOH):

2.8 - 3.0 ppm (variable).

Aryl Mesylate (Product):

3.1 - 3.3 ppm.

The "Deshielding" Shift (Aromatic Region)
The conversion of -OH to -OMs inverts the electronic character of the substituent.

Phenol (-OH): Strong Resonance Donor (+R). Increases electron density at Ortho (H5, H7)

and Para positions. This shields these protons, moving them upfield (lower ppm).

Mesylate (-OMs): Inductive Withdrawer (-I). Decreases electron density on the ring.[1] This

deshields the protons, moving them downfield (higher ppm).

Result: You will observe the signals for H5 and H7 moving from ~7.2-7.3 ppm in the starting

material to 7.6-7.8 ppm in the product.

Visualization of Logic & Workflow
The following diagram illustrates the assignment logic and the structural relationship between

the protons and their NMR signals.
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Quinolin-6-yl Mesylate Structure

Diagnostic NMR Signals (CDCl3)

Quinoline Core
(Bicyclic System)

Mesylate Group
(-OSO2Me)

Attached at C6

H2 (Adj. to N)
8.94 ppm (1H)

Deshielded by N

Methyl Singlet
3.22 ppm (3H)Direct Correlation

H5, H7 (Ortho to OMs)
7.61 - 7.76 ppm

-I Effect (Deshielding)

Click to download full resolution via product page

Caption: Logical correlation between the chemical structure of quinolin-6-yl mesylate and its

diagnostic NMR signals.

Experimental Protocol for Characterization
To ensure reproducible spectra suitable for publication or regulatory filing, follow this

standardized protocol.

Step 1: Sample Preparation

Isolate the product via extraction (DCM/Water) and dry thoroughly under high vacuum to

remove traces of DCM (singlet at 5.30 ppm) or water.

Weigh 10-15 mg of Quinolin-6-yl mesylate.

Dissolve in 0.6 mL of CDCl

(Chloroform-d, 99.8% D).

Note: Ensure the solvent is acid-free. Acidity can broaden the nitrogen-adjacent proton

(H2).

Step 2: Acquisition Parameters (Standard 400/500 MHz)
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Pulse Sequence: Standard 1H zg30.

Scans (NS): 16 or 32 (sufficient for >10 mg).

Relaxation Delay (D1): 1.0 - 2.0 seconds.

Spectral Width: -2 to 14 ppm.

Step 3: Processing & Integration

Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline.

Referencing: Set the residual CHCl

peak to 7.26 ppm.

Integration:

Set the region 3.10 - 3.30 ppm (Methyl singlet) to integral 3.00.

Verify that the aromatic region (7.4 - 9.0 ppm) integrates to 6.00 total protons.

Step 4: Purity Calculation

Common Impurity: Check for 6-Hydroxyquinoline (broad peaks >9 ppm) or MsCl (singlet ~3.6
ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

2. chem.libretexts.org [chem.libretexts.org]
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Mesylate]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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